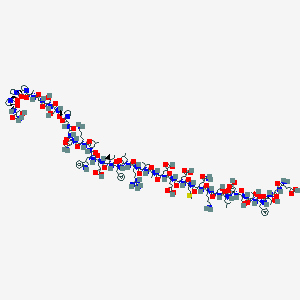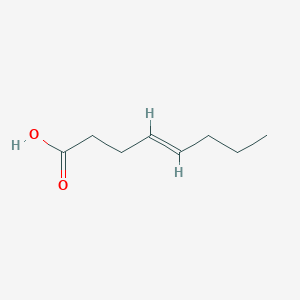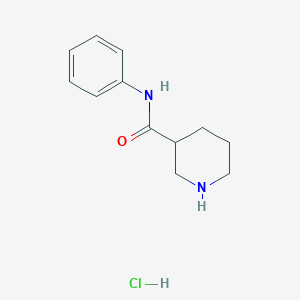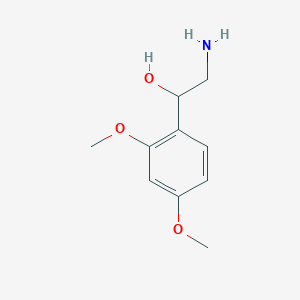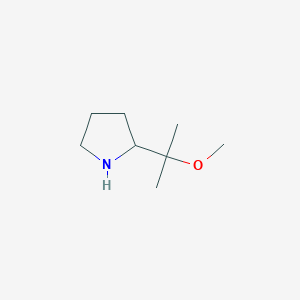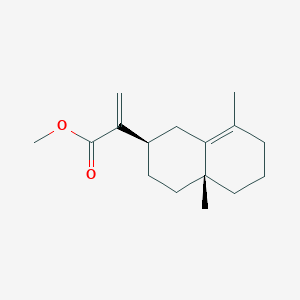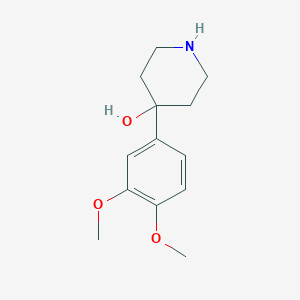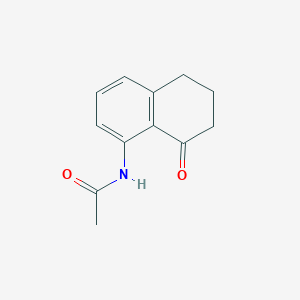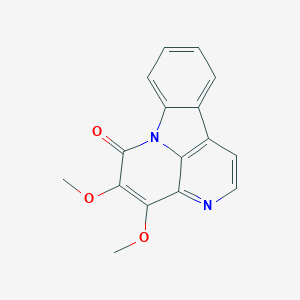
4,5-Dimethoxycanthin-6-one
Overview
Description
4,5-Dimethoxycanthin-6-one is a naturally occurring alkaloid isolated from various plant species, including Picrasma quassioides. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antiviral, antihypertensive, and anticancer properties . It is particularly noted for its potential as a novel inhibitor of lysine-specific demethylase 1 (LSD1), which plays a crucial role in the regulation of gene expression .
Mechanism of Action
Target of Action
Methyl nigakinone primarily targets the Farnesoid X receptor (FXR) and the NLRP3 inflammasome . FXR is a bile acid receptor that plays a crucial role in the regulation of bile acid homeostasis and inflammation . The NLRP3 inflammasome is a multi-protein complex that plays a key role in the immune response, particularly in the process of inflammation .
Mode of Action
Methyl nigakinone interacts with its targets by controlling the expression of FXR, which in turn regulates the cholesterol hydroxylase and transport proteins involved in bile acid (BA) metabolism . This interaction leads to a decrease in the accumulation of BA in the colon . Furthermore, Methyl nigakinone is thought to inhibit the activation of the NLRP3 inflammasome, thereby reducing excessive inflammatory responses .
Biochemical Pathways
The primary biochemical pathway affected by Methyl nigakinone is the bile acid (BA) metabolic pathway . By controlling the expression of FXR, Methyl nigakinone regulates the enzymes and transport proteins involved in BA metabolism, leading to a decrease in BA accumulation in the colon . This regulation of BA metabolism is thought to alleviate symptoms of ulcerative colitis (UC), a type of inflammatory bowel disease .
Result of Action
The molecular and cellular effects of Methyl nigakinone’s action include a reduction in excessive inflammatory responses caused by the activation of the NLRP3 inflammasome, as well as a decrease in BA accumulation in the colon . These effects result in the alleviation of symptoms associated with UC .
Action Environment
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Methyl nigakinone vary with different dosages in animal models
Metabolic Pathways
Methyl nigakinone is involved in certain metabolic pathways, interacting with various enzymes or cofactors It may also have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxycanthin-6-one typically involves the following steps:
Starting Material: The synthesis begins with the appropriate indole derivative.
Methoxylation: The indole derivative undergoes methoxylation to introduce methoxy groups at the 4 and 5 positions.
Cyclization: The methoxylated intermediate is then cyclized to form the canthin-6-one core structure.
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or synthetic methods optimized for high yield and purity. The extraction process typically includes:
Plant Material Collection: Harvesting the plant material containing the compound.
Extraction: Using solvents such as methanol or ethanol to extract the alkaloids.
Isolation: Purifying the compound through techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxycanthin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted canthin-6-one derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Investigated for its role in modulating cellular processes such as apoptosis and pyroptosis.
Industry: Explored for its antimicrobial properties against resistant bacterial strains.
Comparison with Similar Compounds
4,5-Dimethoxycanthin-6-one is part of the canthin-6-one alkaloid family, which includes compounds such as:
- Canthin-6-one
- 9-Methoxycanthin-6-one
- 4,9-Dimethoxy-5-hydroxycanthin-6-one
Uniqueness:
Properties
IUPAC Name |
3,4-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-20-14-12-13-10(7-8-17-12)9-5-3-4-6-11(9)18(13)16(19)15(14)21-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATONBUGCNDSBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171076 | |
| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18110-87-7 | |
| Record name | 4,5-Dimethoxycanthin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18110-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018110877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


